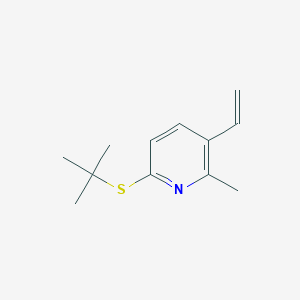

6-(tert-Butylthio)-2-methyl-3-vinylpyridine

CAS No.:

Cat. No.: VC20350980

Molecular Formula: C12H17NS

Molecular Weight: 207.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NS |

|---|---|

| Molecular Weight | 207.34 g/mol |

| IUPAC Name | 6-tert-butylsulfanyl-3-ethenyl-2-methylpyridine |

| Standard InChI | InChI=1S/C12H17NS/c1-6-10-7-8-11(13-9(10)2)14-12(3,4)5/h6-8H,1H2,2-5H3 |

| Standard InChI Key | BCOFYHGVDFGARD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)SC(C)(C)C)C=C |

Introduction

6-(tert-Butylthio)-2-methyl-3-vinylpyridine is a specialty organosulfur compound with the molecular formula and CAS number 383127-32-0. This compound features a pyridine ring substituted with a tert-butylthio group at the 6-position, a methyl group at the 2-position, and a vinyl group at the 3-position. Its unique structural properties make it significant in various chemical applications, particularly in organic synthesis and polymerization processes .

Structural Characteristics

The molecular structure of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine consists of:

-

Pyridine Ring: A six-membered aromatic heterocyclic ring containing one nitrogen atom.

-

tert-Butylthio Substituent: Positioned at the 6-position, this bulky group contributes steric hindrance and modifies electronic properties.

-

Methyl Group: Located at the 2-position, influencing the compound's reactivity.

-

Vinyl Group: At the 3-position, enabling participation in addition reactions and polymerization processes.

Synthesis

The synthesis of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine typically involves nucleophilic substitution reactions. A common synthetic route is the reaction of 2-methyl-3-vinylpyridine with tert-butylthiol in the presence of a base. The reaction mechanism includes:

-

Deprotonation of tert-butylthiol to form a nucleophile.

-

Nucleophilic attack on the electrophilic carbon at the 6-position of the pyridine ring.

-

Optimization of reaction conditions (e.g., solvent choice, temperature) to enhance yield and purity.

Table 2: Key Reaction Parameters

| Parameter | Optimal Conditions |

|---|---|

| Base | Sodium hydroxide |

| Solvent | Dimethylformamide |

| Temperature | ~80°C |

| Reaction Time | ~6 hours |

Chemical Reactivity

The compound's reactivity stems from its functional groups:

-

Vinyl Group: Enables addition reactions (e.g., polymerization).

-

Pyridine Nitrogen: Acts as a nucleophile or ligand in coordination chemistry.

-

tert-Butylthio Group: Modifies steric and electronic properties, influencing reaction pathways.

Applications:

-

Polymerization: Functions as a monomer for copolymer synthesis, enhancing material properties such as thermal stability.

-

Catalysis: The pyridine nitrogen can coordinate with metal catalysts for cross-coupling reactions.

Applications in Organic Synthesis

Due to its functional diversity, 6-(tert-Butylthio)-2-methyl-3-vinylpyridine is utilized in:

-

Complex Molecule Construction: Facilitates the creation of intricate molecular architectures.

-

Material Science: Enhances properties of polymers used in coatings and adhesives.

-

Catalyst Design: Serves as a ligand in metal-catalyzed transformations .

Challenges and Limitations

While versatile, certain challenges exist:

-

Steric Hindrance: The bulky tert-butylthio group can limit accessibility to reactive sites.

-

Stability Concerns: Sensitivity to oxidation or hydrolysis under certain conditions may restrict its use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume